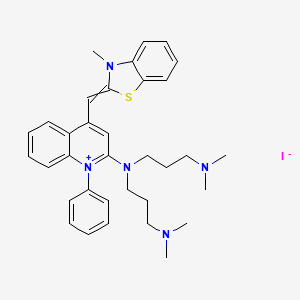
Dye 993
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colorant 993: is a substituted unsymmetrical cyanine dye, primarily used for the detection of DNA in electrophoretic gels . This compound is known for its selective permeability and high sensitivity, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Dye 993 involves the formation of a cyanine dye structure through a series of chemical reactions. The process typically includes the condensation of a quaternary ammonium salt with a heterocyclic compound under controlled conditions . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the reaction .
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and the use of high-purity reagents . The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: : this compound undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its optical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct optical and chemical properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA in electrophoretic gels.
Biology: Employed in molecular biology for visualizing nucleic acids during gel electrophoresis.
Medicine: Utilized in diagnostic assays for detecting genetic material.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into the DNA double helix, allowing it to fluoresce under specific conditions . This fluorescence is used to visualize DNA bands during electrophoresis. The molecular targets of this compound are the nucleic acids, and the pathways involved include the binding of the dye to the DNA and the subsequent emission of fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : this compound is unique due to its high selectivity and sensitivity for DNA detection in electrophoretic gels . Unlike other dyes, it offers superior performance in terms of fluorescence intensity and stability, making it a preferred choice for DNA visualization .
Applications De Recherche Scientifique
Dye 993 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA in electrophoretic gels.
Biology: Employed in molecular biology for visualizing nucleic acids during gel electrophoresis.
Medicine: Utilized in diagnostic assays for detecting genetic material.
Industry: Applied in the development of biosensors and other analytical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Dye 993 involves the formation of a cyanine dye structure through a series of chemical reactions. The process typically includes the condensation of a quaternary ammonium salt with a heterocyclic compound under controlled conditions . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the reaction .
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and the use of high-purity reagents . The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: : Dye 993 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its optical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct optical and chemical properties .
Mécanisme D'action
The mechanism of action of Dye 993 involves its ability to intercalate into the DNA double helix, allowing it to fluoresce under specific conditions . This fluorescence is used to visualize DNA bands during electrophoresis. The molecular targets of this compound are the nucleic acids, and the pathways involved include the binding of the dye to the DNA and the subsequent emission of fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eosin: Another organic dye used in various applications, including as a photosensitizer in synthetic chemistry.
Fluorescein: A dye used in diagnostic imaging and as a fluorescent probe.
Uniqueness: : Dye 993 is unique due to its high selectivity and sensitivity for DNA detection in electrophoretic gels . Unlike other dyes, it offers superior performance in terms of fluorescence intensity and stability, making it a preferred choice for DNA visualization .
Propriétés
Formule moléculaire |
C34H42IN5S |
|---|---|
Poids moléculaire |
679.7 g/mol |
Nom IUPAC |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide |
InChI |
InChI=1S/C34H42N5S.HI/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28;/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ASRSFNJOVOYMBF-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


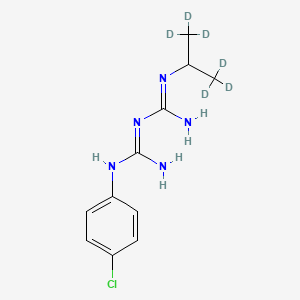

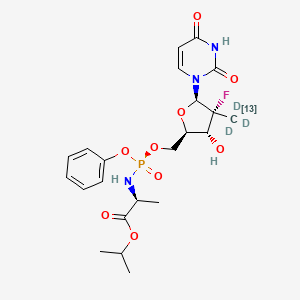
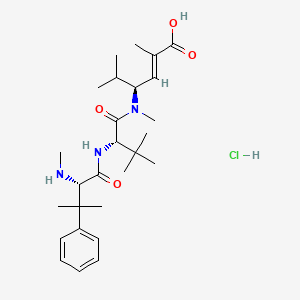
![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)
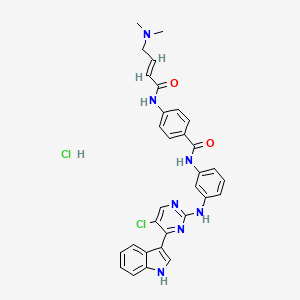
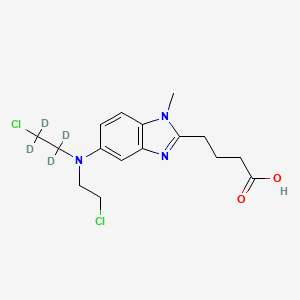
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
